molecular formula C33H32N4O11 B14895682 Hpa-IN-1

Hpa-IN-1

Cat. No.: B14895682
M. Wt: 660.6 g/mol
InChI Key: GHFDDGMHXVCMCJ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hpa-IN-1 is a potent and selective inhibitor of human pancreatic alpha-amylase. It has shown significant inhibitory activity with an IC50 value of 12.0 micromolar for human pancreatic alpha-amylase and 410.4 micromolar for alpha-glucosidase . This compound is primarily used in research settings to study the inhibition of these enzymes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Hpa-IN-1 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Hpa-IN-1 has several scientific research applications, including:

Mechanism of Action

Hpa-IN-1 exerts its effects by selectively inhibiting human pancreatic alpha-amylase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal enzymatic activity, leading to a decrease in the breakdown of starch into glucose . The molecular targets involved include the active site residues of human pancreatic alpha-amylase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hpa-IN-1 is unique due to its high selectivity and potency for human pancreatic alpha-amylase compared to other similar compounds. Its distinct chemical structure allows for specific binding to the enzyme’s active site, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C33H32N4O11

Molecular Weight

660.6 g/mol

IUPAC Name

(E)-N-[[1-[6-[6,8-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxyhexyl]triazol-4-yl]methyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C33H32N4O11/c38-21-14-22-29(45)33(31(48-32(22)27(43)15-21)19-12-25(41)30(46)26(42)13-19)47-10-4-2-1-3-9-37-17-20(35-36-37)16-34-28(44)8-6-18-5-7-23(39)24(40)11-18/h5-8,11-15,17,38-43,46H,1-4,9-10,16H2,(H,34,44)/b8-6+

InChI Key

GHFDDGMHXVCMCJ-SOFGYWHQSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NCC2=CN(N=N2)CCCCCCOC3=C(OC4=C(C3=O)C=C(C=C4O)O)C5=CC(=C(C(=C5)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NCC2=CN(N=N2)CCCCCCOC3=C(OC4=C(C3=O)C=C(C=C4O)O)C5=CC(=C(C(=C5)O)O)O)O)O

Origin of Product

United States

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